

# 3-Bromo-1-propanol: A Technical Guide to Potential Hazards and Toxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-1-propanol

Cat. No.: B121458

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Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

## Executive Summary

**3-Bromo-1-propanol** (CAS No. 627-18-9) is a versatile bifunctional molecule used as an intermediate in organic synthesis. Its structure, containing both a primary alcohol and a terminal bromide, makes it a valuable building block in the pharmaceutical and chemical industries. However, this reactivity also contributes to its potential hazards and toxicity. This guide provides an in-depth overview of the known and potential toxicological properties of **3-Bromo-1-propanol**, drawing on available data and information from structurally similar compounds to provide a comprehensive hazard profile. Key concerns include its potential for acute toxicity if swallowed, serious eye damage, skin irritation, and suspected genotoxicity. Furthermore, data from closely related halogenated propanols suggest potential for carcinogenicity. Strict adherence to safety protocols is mandatory when handling this compound.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Bromo-1-propanol** is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and emergency

response.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>7</sub> BrO	[1]
Molecular Weight	138.99 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	145 °C (decomposes)	
Flash Point	101.7 °C (closed cup)	[3]
Density	1.537 g/cm <sup>3</sup> at 25 °C	[4]
Solubility in Water	Soluble	[5]
Vapor Pressure	0.1 mmHg at 20 °C	[6][7]

## Toxicological Profile

Direct and comprehensive toxicological data for **3-Bromo-1-propanol** is limited in publicly available literature. Therefore, this section includes data on the compound itself where available, supplemented by data from structurally analogous chemicals to provide a more complete hazard assessment. The use of analogue data is a standard practice in toxicology for risk assessment when data gaps exist.

## Acute Toxicity

**3-Bromo-1-propanol** is classified as harmful if swallowed.[8] While specific LD50 and LC50 values for **3-Bromo-1-propanol** are not readily available, data from the closely related compound 1-bromo-3-chloropropane provides a reasonable estimate of its acute toxicity.

Endpoint	Species	Route	Value	Analogue Compound	Reference
LD50	Rat	Oral	800 - 1300 mg/kg (female)	1-Bromo-3-chloropropane	[6]
LD50	Rat	Oral	1300 - 2000 mg/kg (male)	1-Bromo-3-chloropropane	[6]
LC50	Rat	Inhalation	6.5 - 7.27 mg/L (4 hours)	1-Bromo-3-chloropropane	[6]

Symptoms of Acute Exposure: Ingestion may cause irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[3] Inhalation may cause respiratory irritation.[9] Related compounds are known to cause severe lung injury if aspirated.

## Skin and Eye Irritation

**3-Bromo-1-propanol** is classified as causing skin irritation and serious eye damage.[10][11]

Endpoint	Species	Result
Skin Irritation	Rabbit	Causes skin irritation
Eye Irritation	Rabbit	Causes serious eye damage

Observations: Contact with skin can cause redness and irritation.[10] In the eyes, it can lead to serious, potentially irreversible damage.[8] Immediate and thorough flushing with water is critical upon any contact.[5]

## Genotoxicity and Mutagenicity

**3-Bromo-1-propanol** is suspected of causing genetic defects.[9][11][12][13] This is supported by positive results in bacterial reverse mutation assays (Ames test). The National Toxicology Program (NTP) has reported positive bacterial mutagenicity for this compound.[14] Structurally

similar compounds, such as 2,3-dibromo-1-propanol, have shown genotoxic activity in a variety of in vitro test systems, including *Salmonella typhimurium*, *Escherichia coli*, and Chinese hamster ovary (CHO) cells.[1][3]

## Carcinogenicity

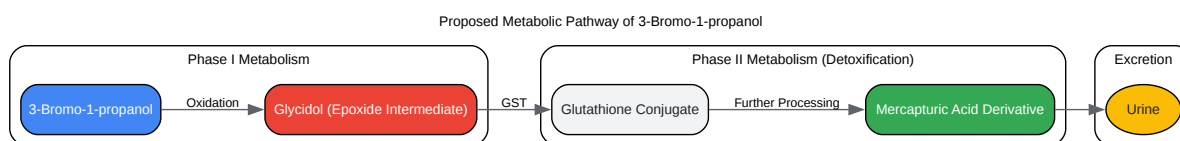
While no specific carcinogenicity studies on **3-Bromo-1-propanol** were found, the closely related compound 2,3-dibromo-1-propanol is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][3] Dermal exposure to 2,3-dibromo-1-propanol caused tumors at multiple sites in rats and mice, including the skin, nasal mucosa, digestive tract, liver, and kidney.[1][15] Given the structural similarity, a carcinogenic potential for **3-Bromo-1-propanol** cannot be excluded and it should be handled as a potential carcinogen.

## Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **3-Bromo-1-propanol** is not available. However, studies on the analogue 2,2-bis(bromomethyl)-1,3-propanediol have shown impaired fertility in female mice, including a decrease in the number of litters and live pups per litter.[5][10] This suggests that **3-Bromo-1-propanol** may also pose a risk to reproductive health.

## Proposed Metabolic Pathway and Toxicokinetics

The metabolic fate of **3-Bromo-1-propanol** has not been fully elucidated. However, based on studies of similar short-chain halogenated alcohols, a probable metabolic pathway can be proposed.[16][17] The primary mechanism of detoxification is likely conjugation with glutathione (GSH), a common pathway for electrophilic compounds. It is hypothesized that **3-Bromo-1-propanol** may be metabolized to an epoxide intermediate, glycidol, which is a known reactive and genotoxic compound. This epoxide is then detoxified by conjugation with glutathione. The resulting conjugate is further processed to be excreted in the urine as mercapturic acid derivatives.



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Proposed metabolic pathway of **3-Bromo-1-propanol**.

## Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **3-Bromo-1-propanol** are not publicly available. However, the methodologies for the key toxicological endpoints are standardized through OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the likely protocols that would be followed.

### Acute Oral Toxicity (OECD Guideline 401/420/423)

- Objective: To determine the median lethal dose (LD50) following a single oral administration.
- Test System: Typically rats, fasted before administration.
- Methodology: The test substance is administered by gavage. Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly. A necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

### Acute Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 & 405)

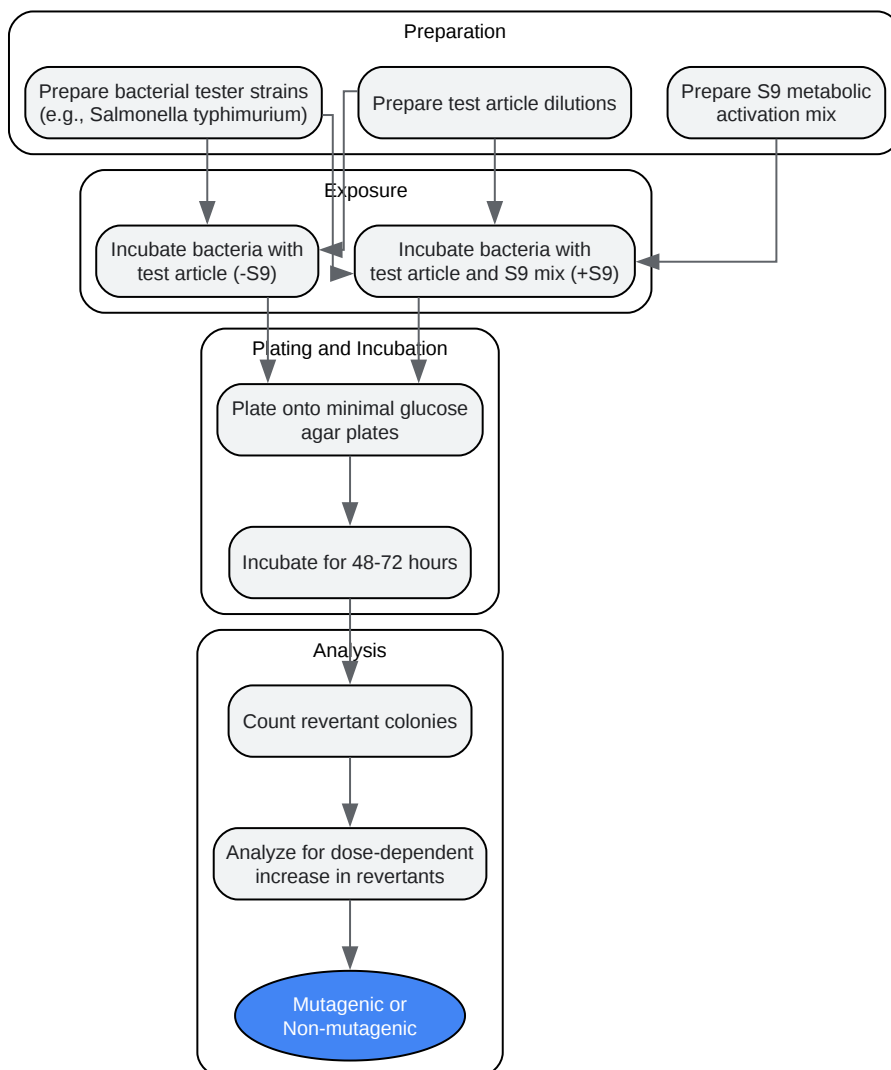
- Objective: To assess the potential for skin and eye irritation or corrosion.
- Test System: Albino rabbits.
- Methodology (Skin - OECD 404): A small area of the animal's skin is shaved. The test substance is applied to the skin under a semi-occlusive patch for 4 hours. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Methodology (Eye - OECD 405): The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals.

- Data Analysis: The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

## **Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)**

- Objective: To detect gene mutations induced by the test substance.
- Test System: Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli*.
- Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

General Workflow for Ames Test (OECD 471)



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General workflow for the Ames Test (OECD 471).

## Safety, Handling, and Storage

Given the potential hazards, strict safety precautions are essential when working with **3-Bromo-1-propanol**.

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Chemical safety goggles and a face shield.

- **Skin Protection:** Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as necessary to prevent skin contact.
- **Respiratory Protection:** Work in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation exists, use a NIOSH-approved respirator with an organic vapor cartridge.

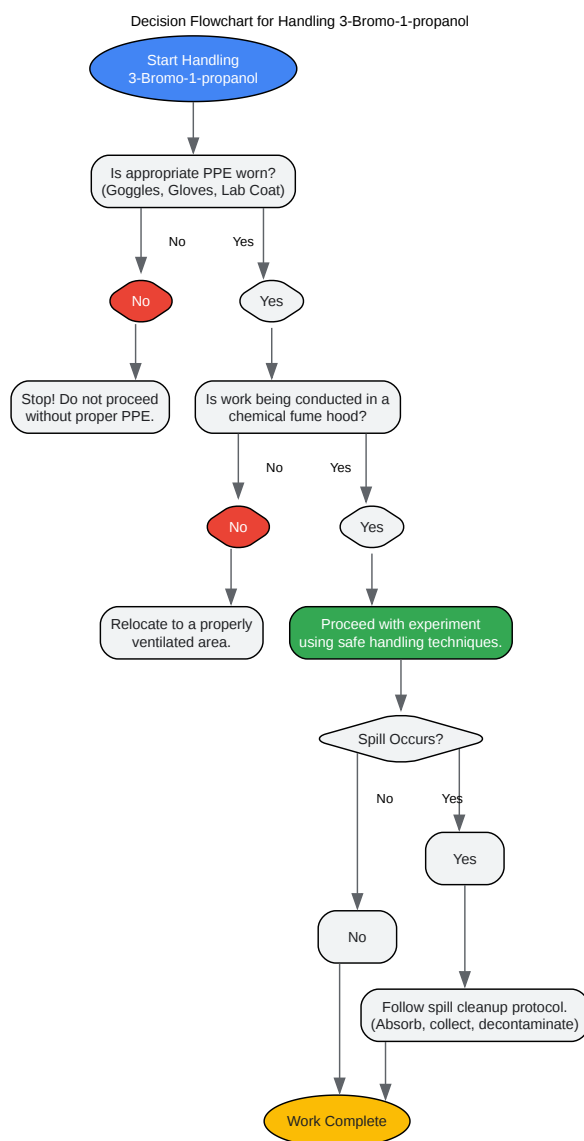
## Handling and Storage

- **Handling:** Avoid contact with skin, eyes, and clothing.<sup>[15]</sup> Avoid breathing vapors or mist.<sup>[15]</sup> Handle in a chemical fume hood.<sup>[15]</sup> Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly closed container.<sup>[3]</sup> Protect from light. Store away from incompatible materials such as strong oxidizing agents and strong bases.

## First Aid Measures

- **In case of eye contact:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.<sup>[5]</sup>
- **In case of skin contact:** Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.<sup>[5]</sup>
- **If inhaled:** Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- **If swallowed:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.





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Decision flowchart for handling **3-Bromo-1-propanol**.

## Conclusion

**3-Bromo-1-propanol** presents several significant health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The available data strongly indicate that it is harmful if swallowed, a skin irritant, and can cause serious eye damage. Furthermore, there is evidence to suggest it is a mutagen and, based on data from a close structural analogue, it should be considered a potential carcinogen and reproductive toxicant. Researchers, scientists, and drug development professionals must be aware of these potential risks and implement robust safety measures to minimize exposure. Further toxicological

studies on **3-Bromo-1-propanol** are warranted to fill the existing data gaps and provide a more definitive risk assessment.

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